molecular formula C21H26N6O7 B14777174 Pomalidomide-5'-PEG3-C2-azide

Pomalidomide-5'-PEG3-C2-azide

Cat. No.: B14777174
M. Wt: 474.5 g/mol
InChI Key: GDCUSYFJBZHHCO-UHFFFAOYSA-N
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Description

Fundamental Principles of the Ubiquitin-Proteasome System (UPS) in Chemical Biology

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for protein quality control and the regulation of numerous cellular processes, including gene transcription, cell cycle control, and apoptosis. frontiersin.orgnih.gov This intricate pathway facilitates the degradation of dysfunctional or no-longer-needed proteins. creative-diagnostics.com The process involves two major successive steps: the tagging of a target protein with multiple ubiquitin molecules and the subsequent degradation of the tagged protein by the 26S proteasome, a large protein complex. nih.govphysiology.orgsigmaaldrich.com

The tagging process, known as ubiquitination, is a highly specific cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.govresearchgate.net The E1 enzyme activates ubiquitin in an ATP-dependent manner. nih.gov The activated ubiquitin is then transferred to an E2 enzyme. nih.gov Finally, the E3 ligase recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein. sigmaaldrich.comresearchgate.net This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. sigmaaldrich.com The proteasome then degrades the targeted protein into small peptides, releasing free ubiquitin for reuse. nih.gov

Conceptual Basis of PROTAC-Mediated Protein Degradation

PROTACs are ingeniously designed molecules that hijack the cell's own UPS to selectively eliminate proteins of interest (POIs). wikipedia.orgfrontiersin.org These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govacs.org

The mechanism of action involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the target protein and the E3 ligase. researchgate.netacs.org This proximity, which would not naturally occur, enables the E3 ligase to polyubiquitinate the target protein. nih.govportlandpress.com Once tagged with a polyubiquitin chain, the target protein is recognized and degraded by the 26S proteasome. frontiersin.orgresearchgate.net A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually degraded itself. wikipedia.orgresearchgate.net

Distinction from Molecular Glue Degraders and Traditional Inhibitors

PROTACs represent a distinct therapeutic strategy compared to traditional small molecule inhibitors and another class of protein degraders known as molecular glues.

Traditional inhibitors function through an "occupancy-driven" mechanism, where they bind to the active site or other functional pockets of a target protein to block its activity. researchgate.netnih.gov To be effective, they must be present in sufficient concentrations to maintain a high level of occupancy. In contrast, PROTACs operate via an "event-driven" mechanism, where the biological effect is driven by the degradation event itself, allowing them to be effective at lower concentrations. researchgate.netdrugdiscoveryonline.com Furthermore, PROTACs can target proteins that lack enzymatic activity or well-defined binding pockets, expanding the "druggable" proteome. wikipedia.orgdrugdiscoveryonline.com

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the protein's degradation. drugdiscoveryonline.combiochempeg.com Unlike PROTACs, which have two distinct binding moieties connected by a linker, molecular glues are typically smaller and their discovery has often been serendipitous. researchgate.netnih.gov They essentially "glue" the E3 ligase and the target protein together, turning the target into a "neo-substrate" for the ligase. nih.gov While both PROTACs and molecular glues leverage the UPS for protein degradation, their structural design and mode of inducing the ternary complex are fundamentally different. biochempeg.com

Pomalidomide-5'-PEG3-C2-azide: A Key Building Block

This compound is a crucial chemical tool in the construction of PROTACs. It is a degrader building block that contains a ligand for an E3 ligase, a flexible linker, and a reactive functional group for conjugation to a target protein ligand. tenovapharma.com

This compound incorporates Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comrndsystems.comnih.gov Pomalidomide itself is a derivative of thalidomide (B1683933) and is known to modulate the substrate specificity of the CRBN E3 ligase complex. nih.govnih.gov In the context of PROTACs, the pomalidomide moiety serves to recruit the CRBN E3 ligase to the target protein. researchgate.net

The molecule also features a polyethylene (B3416737) glycol (PEG) linker. PEG linkers are commonly used in PROTAC design due to their ability to increase water solubility and provide flexibility, which is often critical for the formation of a stable and productive ternary complex. biochempeg.comjenkemusa.comprecisepeg.com The length and composition of the linker can significantly impact the efficacy of the resulting PROTAC. nih.gov The "PEG3" designation indicates the presence of three ethylene (B1197577) glycol units.

Finally, the azide (B81097) functional group (-N3) is a key feature for the assembly of the final PROTAC molecule. The azide group is a versatile chemical handle that can readily participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This allows for the efficient and modular synthesis of a library of PROTACs by coupling the Pomalidomide-linker-azide building block with various target protein ligands that have been modified to contain an alkyne group. rsc.orgtechnologynetworks.comresearchgate.net This modular approach accelerates the discovery of potent and selective protein degraders. nih.govsigmaaldrich.com

Research Findings

The development of functionalized E3 ligase ligands like this compound has been instrumental in advancing PROTAC technology. Researchers have utilized similar building blocks to create a wide array of PROTACs targeting various proteins implicated in disease.

For instance, pomalidomide-based PROTACs have been successfully designed to degrade proteins such as histone deacetylase 8 (HDAC8). nih.gov In these studies, the pomalidomide moiety effectively recruited the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov The modular nature of PROTAC synthesis, facilitated by building blocks with reactive handles like azides, allows for the rapid optimization of the linker length and composition to achieve maximal degradation efficiency and selectivity. nih.govnih.gov

Furthermore, extensive research has been conducted on the influence of the pomalidomide structure and the linker attachment point on the degradation of both the intended target and potential off-target proteins. nih.gov The availability of pre-functionalized building blocks like this compound simplifies the systematic exploration of these structure-activity relationships, ultimately leading to the design of more precise and effective protein degraders. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N6O7

Molecular Weight

474.5 g/mol

IUPAC Name

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H26N6O7/c22-26-24-6-8-33-10-12-34-11-9-32-7-5-23-14-1-2-15-16(13-14)21(31)27(20(15)30)17-3-4-18(28)25-19(17)29/h1-2,13,17,23H,3-12H2,(H,25,28,29)

InChI Key

GDCUSYFJBZHHCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Pomalidomide As a Cereblon Crbn Ligand in Protac Design

Structural and Functional Interrogation of Pomalidomide's Interaction with CRBN

The binding of pomalidomide (B1683931) to CRBN occurs within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. mdpi.comnih.gov This interaction is enantioselective and involves key amino acid residues within the pocket. nih.gov The glutarimide (B196013) ring of pomalidomide is essential for this binding. researchgate.net

Structural studies have revealed that the C4 amino group on the phthaloyl ring of pomalidomide is solvent-exposed and plays a crucial role in recruiting neo-substrates. nih.gov This amine group can form a water-mediated hydrogen bond with glutamine 146 of CRBN. youtube.com The interaction between pomalidomide and CRBN alters the surface of CRBN, creating a new interface for the recruitment of proteins that would not normally bind to it. acs.orgnih.gov

Modulation of CRBN Substrate Specificity by Pomalidomide Derivatives

The chemical structure of the immunomodulatory imide drug (IMiD) determines the specific neo-substrates that are recruited to the CRL4-CRBN complex. researchgate.netnih.gov Pomalidomide and its derivatives can modulate the substrate specificity of CRBN, leading to the degradation of a distinct set of proteins compared to other IMiDs like thalidomide (B1683933) or lenalidomide (B1683929). nih.govrsc.org

For instance, pomalidomide is more potent than lenalidomide at inducing the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netrsc.org This difference in activity is attributed to the stronger interaction induced by pomalidomide between CRBN and these neo-substrates. rsc.org Furthermore, pomalidomide has been shown to specifically induce the degradation of ARID2, a subunit of the PBAF chromatin remodeling complex, which is not observed with lenalidomide. rsc.org The nature of the substituent on the phthaloyl ring of the IMiD is a key determinant of this differential substrate specificity. acs.orgnih.gov

Consequences of CRBN Ligand Binding on Neo-Substrate Recruitment

The binding of pomalidomide to CRBN induces a conformational change in the E3 ligase complex, creating a novel binding surface that can accommodate neo-substrates. acs.orgnih.gov These neo-substrates often contain a specific structural motif, such as a β-hairpin with a critical glycine (B1666218) residue, which interacts with both the altered CRBN surface and the pomalidomide molecule itself. acs.orgnih.gov

The recruitment of neo-substrates like IKZF1 and IKZF3 by the pomalidomide-CRBN complex leads to their ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.gov This degradation is the basis for the therapeutic effects of pomalidomide in diseases like multiple myeloma, where these transcription factors are essential for cancer cell survival. researchgate.net The binding of pomalidomide to CRBN can also block the binding of endogenous substrates, such as MEIS2, to the ligase complex. nih.gov

Comparative Analysis of Immunomodulatory Imide Drugs (IMiDs) as CRBN Recruiters

Pomalidomide, lenalidomide, and thalidomide are all IMiDs that function by binding to CRBN, but they exhibit different potencies and neo-substrate specificities. researchgate.netnih.gov Pomalidomide and lenalidomide generally show stronger binding to the CRBN-DDB1 complex compared to thalidomide. researchgate.net

IMiDRelative Binding Affinity to CRBNKey Neo-substratesPrimary Clinical Applications
PomalidomideHighIKZF1, IKZF3, ARID2Multiple Myeloma
LenalidomideHighIKZF1, IKZF3, CK1αMultiple Myeloma, Myelodysplastic Syndromes
ThalidomideModerateIKZF1, IKZF3, SALL4Multiple Myeloma, Erythema Nodosum Leprosum

Pomalidomide is notably more effective than lenalidomide in degrading IKZF1 and IKZF3, which contributes to its efficacy in lenalidomide-resistant multiple myeloma. researchgate.netrsc.org Lenalidomide, on the other hand, is uniquely effective at recruiting and degrading casein kinase 1α (CK1α), which is crucial for its activity in myelodysplastic syndrome with a 5q deletion. researchgate.netnih.gov Thalidomide's teratogenic effects are linked to its ability to induce the degradation of SALL4. nih.gov Newer CRBN-binding agents, such as iberdomide (B608038) and CC-92480, have been developed with even higher affinity for CRBN and enhanced degradation of neo-substrates like Ikaros and Aiolos. nih.govrsc.org The choice of IMiD as a CRBN recruiter in a PROTAC is therefore a critical design element that influences the degradation profile and potential therapeutic application of the resulting molecule. nih.govnih.gov

Strategic Design and Chemical Nature of the Peg Azide Linker in Pomalidomide 5 Peg3 C2 Azide

Role of Linker Chemistry in Ternary Complex Formation and Stability

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. axispharm.com The linker's chemical composition, length, and geometry are pivotal in achieving this. precisepeg.com It is not merely a spacer but an active participant that influences the stability and conformation of the ternary complex. precisepeg.comrsc.org A well-designed linker facilitates the optimal orientation of the two proteins, enabling efficient ubiquitin transfer from the E3 ligase to the target protein, which marks it for degradation. nih.gov

The chemistry of the linker dictates several key properties that affect ternary complex formation. These include:

Flexibility and Rigidity : Flexible linkers, such as those based on alkyl or PEG chains, can allow for a broader range of conformations, which can be advantageous in the initial stages of PROTAC design. precisepeg.com However, more rigid linkers can pre-organize the molecule into an active conformation that favors ternary complex formation, potentially increasing selectivity. precisepeg.com

Slight modifications to the linker can have profound effects on the stability of the ternary complex and, consequently, the degradation efficiency. sigmaaldrich.com This underscores the necessity of synthesizing and screening multiple analogs with variations in linker composition and length to identify the optimal degrader for a specific target. sigmaaldrich.comnih.gov

Polyethylene (B3416737) Glycol (PEG) as a Privileged Scaffold in PROTAC Linkers

Polyethylene glycol (PEG) chains are among the most frequently used motifs in PROTAC linker design. nih.govbiochempeg.com Their prevalence is due to a combination of favorable properties that address many of the challenges in developing effective protein degraders. precisepeg.comjenkemusa.com

The key advantages of using PEG as a linker scaffold include:

Enhanced Hydrophilicity and Solubility : PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are inherently hydrophilic. precisepeg.com This characteristic significantly improves the water solubility of the PROTAC molecule, which is often a major hurdle due to the large and frequently lipophilic nature of these chimeric compounds. precisepeg.comjenkemusa.combiochempeg.com Improved solubility enhances compatibility with physiological environments. precisepeg.com

Biocompatibility : PEG is well-known for its good biocompatibility and low toxicity, making it a suitable component for therapeutic agents. precisepeg.com

Tunability and Synthetic Accessibility : PEG chains can be synthesized in various lengths with high precision, allowing for systematic tuning of the linker length to optimize PROTAC potency. jenkemusa.comnih.govbiochempeg.com Furthermore, bifunctional PEG motifs are commercially available, which facilitates the rapid and straightforward assembly of PROTAC libraries. nih.govbiochempeg.com

Influence of PEG Linker Length (e.g., PEG3) on PROTAC Potency and Selectivity

The length of the linker connecting the two ligands is one of the most critical parameters influencing a PROTAC's biological activity. nih.govnih.govrsc.org An improperly sized linker can lead to a complete loss of function. If the linker is too short, steric clashes may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation. nih.gov Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. nih.gov

Research has consistently demonstrated a clear relationship between linker length and PROTAC efficacy, often revealing an optimal length for a given target system. nih.govrsc.org For instance, one study on estrogen receptor alpha (ERα)-targeting PROTACs found that a 16-atom linker was significantly more potent than a 12-atom linker, even though both had similar binding affinities for ERα. nih.govrsc.org In another case, homo-PROTACs designed to degrade CRBN showed optimal activity with a shorter 8-atom PEG linker. nih.gov

The length of the PEG chain can also be exploited to achieve degradation selectivity between closely related proteins. nih.govnih.gov A notable example involved a lapatinib-based PROTAC that initially degraded both EGFR and HER2. nih.gov By simply extending the linker with a single ethylene glycol unit, researchers were able to abolish HER2 degradation, resulting in a selective degrader for EGFR. nih.gov The "PEG3" designation in Pomalidomide-5'-PEG3-C2-azide indicates a linker containing three ethylene glycol units. This specific length represents a defined data point in the systematic exploration required to find the ideal distance between Pomalidomide (B1683931) and the intended target protein for optimal and selective degradation. nih.govrsc.org

Linker PropertyImpact on PROTAC Activity
Length Determines the distance between the target protein and E3 ligase; an optimal length is crucial for potent degradation. nih.govrsc.org Can influence selectivity between protein isoforms or family members. nih.gov
Composition Affects solubility, cell permeability, and stability. precisepeg.comnih.gov PEG linkers increase hydrophilicity. jenkemusa.combiochempeg.com
Flexibility Influences the ability to adopt a productive conformation for ternary complex formation. precisepeg.com
Attachment Points The connection points on the two ligands are critical for maintaining binding affinity and achieving a productive orientation for ubiquitination. nih.govnih.gov

Synthetic Methodologies for Pomalidomide 5 Peg3 C2 Azide and Its Derivatives

General Approaches to Pomalidomide (B1683931) Functionalization for PROTAC Construction

The functionalization of pomalidomide is a critical first step in the assembly of PROTACs. The primary site for linker attachment is the C4 or C5 position of the phthalimide (B116566) ring. nih.govresearchgate.net A common and effective method for achieving this is through nucleophilic aromatic substitution (SNAr) reactions on a 4-fluoro-pomalidomide precursor. rsc.orgresearchgate.net This approach allows for the introduction of a variety of linkers with diverse functionalities.

Key strategies in pomalidomide functionalization include:

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where the fluorine atom at the C4 position of the pomalidomide phthalimide ring is displaced by a nucleophile, typically an amine-terminated linker. nih.govscholaris.ca Researchers have optimized this reaction to improve yields and reduce the formation of byproducts, such as the undesired dimethyl pomalidomide. scholaris.ca

Alkylation and Acylation: Pomalidomide can also be functionalized through alkylation or acylation reactions, although these methods are sometimes associated with lower yields and the generation of hard-to-separate byproducts. researchgate.net

Microwave-Assisted Synthesis (MAS): To accelerate the often slow SNAr reactions, microwave-assisted synthesis has been employed. This technique can significantly reduce reaction times to as little as 15 minutes and improve yields, streamlining the development of pomalidomide-based degraders. rsc.org

The choice of the amine nucleophile in the SNAr reaction has been shown to be crucial. Studies have demonstrated that secondary amines often provide higher yields compared to primary amines. nih.govrsc.org This observation has been exploited in the development of efficient one-pot syntheses of heterobifunctional PROTACs, avoiding the need for protecting groups. nih.gov

Application of Click Chemistry in the Modular Synthesis of Pomalidomide-Based PROTACs

Click chemistry, a set of powerful, reliable, and selective reactions, has become an indispensable tool for the modular synthesis of PROTACs. medchemexpress.comnih.gov Its efficiency and biocompatibility make it ideal for conjugating the pomalidomide-linker moiety to a ligand for the protein of interest (POI). The azide (B81097) group in Pomalidomide-5'-PEG3-C2-azide is specifically designed for this purpose. medchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction used in PROTAC synthesis. nih.govrsc.orgspringernature.com This reaction forms a stable triazole ring, covalently linking the pomalidomide-azide building block with an alkyne-functionalized POI ligand. rsc.orgnih.gov

Key features of CuAAC in this context include:

High Efficiency and Yield: CuAAC reactions are known for their high yields and the ability to proceed under mild conditions, often at room temperature. medchemexpress.comnih.gov

Modularity: This reaction allows for the rapid assembly of diverse PROTAC libraries by combining different pomalidomide-azide linkers with various alkyne-modified POI ligands. medchemexpress.comrsc.org

Biocompatibility: While the copper catalyst can be toxic to cells, the development of copper-chelating ligands has mitigated this issue, allowing for its use in biological systems. nih.gov

A notable application of CuAAC is the "in-cell click-formed proteolysis-targeting chimeras" (CLIPTAC) technology, where the final PROTAC assembly occurs within the cell. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, making it particularly suitable for bioconjugation in living systems where copper toxicity is a concern. rsc.orgnih.govnih.gov This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst. medchemexpress.comresearchgate.net

Advantages of SPAAC in PROTAC synthesis include:

Copper-Free Conditions: The absence of a copper catalyst eliminates concerns about cellular toxicity. nih.govnih.gov

Bioorthogonality: SPAAC is highly selective and does not interfere with native biological processes. nih.gov

Versatility: This method has been successfully used to link various functional elements to ligands for imaging and therapeutic applications. nih.gov

The choice between CuAAC and SPAAC often depends on the specific application, with CuAAC being favored for in vitro library synthesis due to its faster kinetics, while SPAAC is the preferred method for in vivo and cellular applications. nih.gov

High-Throughput Synthesis and Library Generation Strategies

The development of effective PROTACs often requires the screening of large libraries of molecules with variations in the linker length and composition. scholaris.caexplorationpub.com High-throughput synthesis strategies are therefore essential for accelerating the discovery process.

Approaches to high-throughput PROTAC synthesis include:

Combinatorial Solid-Phase Synthesis: This technique allows for the efficient synthesis of large PROTAC libraries in an array format. nih.gov The use of solid-phase supports simplifies purification and allows for the automation of the synthetic process.

One-Pot Reactions: The development of one-pot synthetic methods, where multiple reaction steps are carried out in a single vessel without isolation of intermediates, significantly reduces synthesis time and resources. nih.gov Exploiting the differential reactivity of primary and secondary amines has enabled the successful one-pot synthesis of JQ1-pomalidomide conjugates. nih.gov

Click Chemistry-Based Library Generation: The modular nature of click chemistry is ideally suited for the rapid generation of PROTAC libraries. medchemexpress.comnih.gov By preparing a set of pomalidomide-azide linkers and a collection of alkyne-functionalized POI ligands, a large and diverse library can be quickly assembled using CuAAC. rsc.org

These high-throughput methods, combined with miniaturized screening platforms, are revolutionizing the drug discovery process for targeted protein degraders. nih.gov

Chemical Transformations for Pomalidomide-Linker Conjugation

The conjugation of the pomalidomide moiety to the linker is a pivotal step in the synthesis of this compound and related derivatives. The most prevalent chemical transformation for this purpose is the SNAr reaction on 4-fluoropomalidomide. rsc.orgresearchgate.net

Key considerations for this conjugation include:

Reaction Conditions: The SNAr reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov The reaction temperature is often optimized to maximize yield and minimize side reactions. nih.gov

Linker Structure: The structure of the amine-terminated linker plays a significant role in the reaction efficiency. As previously mentioned, secondary amines generally exhibit higher reactivity than primary amines in this context. nih.govrsc.org

Protecting Groups: In some cases, protecting groups may be necessary to prevent side reactions with other functional groups on the linker. However, the development of selective one-pot strategies has reduced the reliance on protecting group chemistry. nih.gov

The resulting pomalidomide-linker conjugate, such as Pomalidomide-amido-PEG3-C2-NH2, can then be further functionalized, for instance, by converting the terminal amine to an azide to yield this compound, ready for click chemistry applications. medchemexpress.commedchemexpress.com

Mechanistic Elucidation of Pomalidomide 5 Peg3 C2 Azide Derived Protacs

Analysis of Ternary Complex Assembly and Stoichiometry

The formation of a stable and cooperative ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical determinant of a PROTAC's efficacy. youtube.com While the principles of ternary complex formation are well-understood for many PROTACs, specific data on the stoichiometry and cooperativity of complexes formed with PROTACs derived from Pomalidomide-5'-PEG3-C2-azide are not publicly available.

Hypothetical Data Table for Ternary Complex Analysis:

While no specific data exists for PROTACs from this compound, a typical data table for such an analysis would resemble the following:

PROTAC ComponentTarget ProteinE3 LigaseBinary Affinity (PROTAC-Target) (Kd, nM)Binary Affinity (PROTAC-E3) (Kd, nM)Ternary Complex Affinity (Kd, nM)Cooperativity (α)
Ligand-C2-PEG3-PomalidomideProtein XCRBNData not availableData not availableData not availableData not available

Investigation of Target Protein Ubiquitination Kinetics and Linkage Types

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. nih.gov The efficiency of this ubiquitination process is a key factor in determining the rate and extent of protein degradation. Studies on the kinetics of ubiquitination and the types of ubiquitin linkages formed (e.g., K48-linked chains which are canonical signals for proteasomal degradation) are crucial for understanding a PROTAC's mechanism of action.

Techniques to study ubiquitination include in vitro ubiquitination assays followed by Western blotting or mass spectrometry to identify ubiquitinated substrates and the specific lysine residues that are modified. nih.gov

Hypothetical Data Table for Ubiquitination Analysis:

A representative data table for ubiquitination studies would include the following parameters:

PROTAC DerivativeTarget ProteinIncubation Time (h)Ubiquitinated Target (%)Predominant Linkage Type
Ligand-C2-PEG3-PomalidomideProtein X1Data not availableData not available
Ligand-C2-PEG3-PomalidomideProtein X4Data not availableData not available
Ligand-C2-PEG3-PomalidomideProtein X12Data not availableData not available

Spatiotemporal Dynamics of E3 Ligase and Target Engagement

The cellular environment adds a layer of complexity to PROTAC function, with the spatiotemporal dynamics of E3 ligase and target engagement playing a significant role. The subcellular localization of the target protein and the E3 ligase can influence the efficiency of ternary complex formation and subsequent degradation.

Advanced microscopy techniques, such as confocal microscopy and live-cell imaging using fluorescently tagged proteins or PROTACs, are employed to visualize the co-localization of the target protein and the E3 ligase in the presence of the PROTAC. nih.gov

Cellular Trafficking and Localization Studies of Degraders

Methods to investigate cellular trafficking include the use of fluorescently labeled PROTACs and various cell imaging techniques. The azide (B81097) functional group in this compound can be utilized for the attachment of a fluorescent dye via click chemistry, enabling such studies.

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies of Pomalidomide Based Protacs

Systematic Variation of Linker Length and Composition

Linker Length: The length of the linker is a crucial parameter that dictates the ability of the PROTAC to simultaneously and effectively engage both the POI and the E3 ligase. nih.gov

Short linkers may impose steric constraints that prevent the formation of a productive ternary complex, thus failing to induce protein degradation. nih.gov

Optimal linkers facilitate the formation of stable and potent ternary complexes. For instance, in a study on HaloPROTACs, a PROTAC with a three-unit polyethylene (B3416737) glycol (PEG) linker induced efficient degradation with a Dmax >95%, whereas shorter linkers were ineffective. nih.gov

Long linkers , while providing flexibility, can sometimes lead to a decrease in degradation efficiency. This can be due to the "hook effect," where high concentrations of the PROTAC favor the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex. nih.gov In some systems, however, longer linkers are necessary. For example, the most potent degradation of Bruton's tyrosine kinase (BTK) was achieved with a nine-unit PEG linker. nih.gov Conversely, recent studies have shown that linker-free PROTACs can, in some cases, exhibit superior performance compared to their counterparts with PEG linkers, suggesting that the necessity and optimal length of a linker are highly system-dependent. nih.gov

Linker Composition: The atomic makeup of the linker affects a PROTAC's solubility, cell permeability, and the specific interactions it can form within the ternary complex. explorationpub.com

PEG vs. Alkyl Chains: The most common linker types are based on PEG and alkyl chains. While flexible, these linkers can be susceptible to oxidative metabolism. Replacing an alkyl chain with PEG units can alter PROTAC activity; in one instance, this exchange led to weaker degradation, suggesting that the incorporation of oxygen atoms was inhibitory. explorationpub.com However, the ether oxygens within a PEG linker can also form beneficial hydrogen bond interactions that stabilize the ternary complex. explorationpub.com

Functional Groups: The inclusion of specific functional groups is a key compositional strategy. Pomalidomide-5'-PEG3-C2-azide incorporates an azide (B81097) group, which is designed for use in click chemistry reactions. medchemexpress.com This allows for the rapid and efficient synthesis of PROTAC libraries by conjugating the azide-terminated linker with an alkyne-modified POI ligand. explorationpub.comnih.gov This modular approach is invaluable for systematically exploring the structure-activity relationship (SAR) to identify the most effective degrader. explorationpub.com

Table 1: Impact of Linker Variation on PROTAC Efficacy

Linker CharacteristicObservationImpact on DegradationExample System / Reference
Short Length (e.g., <3 PEG units)Can be too short for simultaneous binding to POI and E3 ligase.Ineffective or no degradation.HaloPROTACs nih.gov
Optimal Length (e.g., 3 PEG units)Allows for stable and productive ternary complex formation.Potent and efficient degradation (Dmax >95%).HaloPROTACs nih.gov
Long Length (e.g., >5 PEG units)Increased flexibility; may induce the "hook effect" at high concentrations.Can be highly potent, but may show reduced efficacy at higher doses.BTK Degraders (9 PEG units optimal) nih.gov
Linker-FreeDirect conjugation of POI and E3 ligands.Can be more potent than linker-bearing counterparts in specific cases.Pro-BA vs Pro-PEG3-BA nih.gov
PEG CompositionIntroduces ether oxygens, increases hydrophilicity.Can form stabilizing H-bonds or sometimes inhibit activity depending on the system.General observation explorationpub.com
Azide TerminusEnables rapid synthesis via click chemistry.Facilitates rapid optimization of degrader libraries.p38 MAPK PROTACs nih.gov

Impact of Linker Attachment Point on Degradation Efficiency

The position at which the linker is attached to the pomalidomide (B1683931) scaffold has a profound impact on the degradation efficiency and the off-target activity of the resulting PROTAC. Pomalidomide offers two primary attachment points on its phthalimide (B116566) ring: the C4 and C5 positions. This compound, as its name implies, utilizes the C5 position. tenovapharma.com

Research has shown that this choice is not trivial and can significantly alter the PROTAC's biological activity. nih.govnih.gov

Degradation Potency: In a study developing PROTACs for Bruton's tyrosine kinase (BTK), a C5-substituted pomalidomide derivative (MT-809) showed substantially higher degradation activity (DC₅₀ = 11.6 nM) compared to its C4-substituted analogue (MT-541, DC₅₀ = 90.1 nM), even when using the identical linker. nih.gov This suggests that the C5 position provides a more favorable vector for the linker, enabling a more stable or productive ternary complex geometry.

Neosubstrate and Off-Target Effects: Pomalidomide itself can act as a "molecular glue" to induce the degradation of native CRBN substrates, such as the transcription factor IKZF1. nih.gov This activity can be considered an off-target effect for a PROTAC designed to degrade a different POI. Studies have found that attaching the linker at the C5 position can mitigate this intrinsic activity. Compared to C4-linked conjugates, those with a C5 linkage generally showed a reduced ability to degrade IKZF1. nih.gov Furthermore, selective functionalization at the C5 position has been shown to minimize the off-target degradation of other vital zinc finger proteins, a known liability of pomalidomide-based PROTACs, while simultaneously enhancing the potency against the intended target. researchgate.net

Table 2: Influence of Pomalidomide Linker Attachment Point on PROTAC Performance

Attachment PointEffect on Target DegradationEffect on Neosubstrate (IKZF1) DegradationReference
C4-PositionLower degradation activity for BTK (DC₅₀ = 90.1 nM).More pronounced IKZF1 degradation. nih.gov, nih.gov
C5-PositionHigher degradation activity for BTK (DC₅₀ = 11.6 nM).Reduced IKZF1 degradation. nih.gov, nih.gov

Conformational Analysis of the this compound Moiety within Ternary Complexes

The mechanism of PROTAC-induced protein degradation relies on the formation of a stable ternary complex. The three-dimensional conformation adopted by the PROTAC, and specifically the pomalidomide moiety, within this complex is paramount to its function. The glutarimide (B196013) ring of pomalidomide binds within a conserved hydrophobic pocket on CRBN. nih.gov The linker, attached at the C5 position of the phthalimide ring, then extends towards the POI.

While direct structural data for a ternary complex containing this compound is not available, general principles of conformational analysis apply. The PEG3 portion of the linker provides significant rotational freedom, allowing the PROTAC to act as a flexible bridge. This flexibility enables the pomalidomide moiety and the POI-binding ligand to orient themselves optimally, accommodating the surfaces of both CRBN and the POI to establish productive protein-protein interactions. nih.gov Computational tools are often used to model these conformations, predicting the stability and geometry of the ternary assembly. scienceopen.com These models help researchers understand how the linker's length and flexibility influence the spatial arrangement of the pomalidomide ligand relative to the target protein, which is a key factor for efficient ubiquitination.

Computational Modeling and Rational Design Principles for Optimized Degraders

Given the complexity and vast chemical space of PROTACs, empirical trial-and-error approaches to optimization are resource-intensive. researchgate.net Therefore, computational modeling and rational design have become indispensable tools in the development of effective degraders.

Modeling Ternary Complexes: In silico strategies are used to predict and analyze the structure of the POI-PROTAC-E3 ternary complex. One common method involves docking the PROTAC into the binding pocket of one protein and then adding the second protein to model the complete assembly. scienceopen.com More advanced tools, such as the Molecular Operating Environment (MOE), can model the conformational ensemble of the PROTAC and compare it with protein-protein docking simulations to predict favorable interactions. scienceopen.com These models can help rationalize why certain linker lengths or attachment points are superior and guide the design of new candidates. nih.gov

Rational Design Principles: The goal of rational design is to build optimized degraders by making informed structural modifications. This includes:

Modular Synthesis: Utilizing versatile building blocks like this compound is a cornerstone of modern rational design. The azide handle allows for the rapid generation of PROTAC libraries through click chemistry, enabling an efficient exploration of SAR by pairing a single E3 ligand-linker conjugate with numerous POI ligands. explorationpub.comsigmaaldrich.com

Optimizing Linker Properties: Rational design involves fine-tuning the linker's length, composition, and rigidity to improve degradation potency and confer more drug-like properties. biorxiv.org For example, computational insights can guide the replacement of a flexible PEG linker with a more rigid structure to reduce the entropic penalty of forming the ternary complex.

Improving Physicochemical Properties: Beyond degradation, rational design principles are applied to enhance properties like oral bioavailability. For instance, design rules such as limiting the number of solvent-exposed hydrogen bond donors have been identified as critical for improving the absorption of PROTACs. acs.org

By combining computational modeling with modular synthetic strategies, researchers can move beyond serendipity and toward the rational design of highly potent and selective protein degraders based on the pomalidomide scaffold.

Advanced Research Applications of Pomalidomide 5 Peg3 C2 Azide As a Chemical Probe

Development of Chemical Tools for Investigating Protein Function

The unique architecture of Pomalidomide-5'-PEG3-C2-azide makes it an invaluable building block for the creation of sophisticated chemical tools aimed at dissecting protein function. The pomalidomide (B1683931) component provides a high-affinity binding handle for CRBN, an essential component of the E3 ubiquitin ligase complex responsible for tagging proteins for proteasomal degradation. nih.gov By linking this CRBN-recruiting element to a ligand that targets a specific protein of interest (POI), researchers can artificially induce the proximity of the POI to the E3 ligase machinery, leading to its ubiquitination and subsequent degradation.

This strategy allows for the selective removal of a target protein from a cellular system, enabling the study of its function with a high degree of temporal and spatial control. The azide (B81097) group on the this compound molecule is a key feature that facilitates the straightforward synthesis of these bifunctional degraders. medchemexpress.com Through "click chemistry," a set of rapid and reliable chemical reactions, the azide can be efficiently coupled to a variety of alkyne-modified POI ligands. medchemexpress.comsigmaaldrich.com This modular approach allows for the rapid generation of libraries of PROTACs with diverse target specificities, significantly accelerating the process of identifying effective protein degraders. nih.govsigmaaldrich.com The PEG3 linker provides a flexible spacer of a defined length, which is crucial for optimizing the formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase—a critical factor for efficient degradation. sigmaaldrich.comsigmaaldrich.com

The development of such chemical tools has been instrumental in overcoming the limitations of traditional methods for studying protein function, such as genetic knockout or RNA interference, which can be slow, incomplete, or associated with off-target effects. The ability to rapidly synthesize and screen a variety of pomalidomide-based PROTACs allows researchers to systematically investigate the roles of different proteins in complex biological processes. nih.gov

ComponentFunction in Chemical Probe
Pomalidomide Recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov
PEG3 Linker Provides a flexible spacer to facilitate ternary complex formation. sigmaaldrich.comsigmaaldrich.com
C2-azide Enables facile conjugation to target protein ligands via click chemistry. medchemexpress.comsigmaaldrich.com

Probe Design for E3 Ligase Substrate Discovery and Characterization

This compound is not only a tool for degrading known targets but also a powerful probe for discovering and characterizing novel substrates of the CRBN E3 ligase. The native function of immunomodulatory imide drugs (IMiDs) like pomalidomide is to redirect the substrate specificity of CRBN, leading to the degradation of so-called "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov This inherent property of pomalidomide can be harnessed in probe design to identify other proteins that can be targeted for degradation by the CRBN E3 ligase.

By conjugating this compound to a "warhead" that can covalently or non-covalently bind to a wide range of proteins, researchers can create probes to "fish" for potential CRBN neosubstrates. Once the probe binds to a protein, the pomalidomide moiety recruits CRBN, and if a productive ternary complex is formed, the protein will be ubiquitinated. Subsequent proteomic analysis can then identify these newly ubiquitinated proteins, revealing them as potential substrates for CRBN-mediated degradation.

Furthermore, the modular nature of this compound allows for the systematic variation of the linker length and composition. sigmaaldrich.com This is crucial because the geometry of the ternary complex is a key determinant of successful ubiquitination and degradation. sigmaaldrich.com By synthesizing a panel of probes with different linkers, researchers can explore the structural requirements for CRBN substrate recognition and identify optimal linker configurations for targeting specific proteins. This information is invaluable for the rational design of more potent and selective PROTACs.

The azide functionality of this compound is particularly advantageous for these applications. It allows for the use of bio-orthogonal click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the probe to its target-binding element. medchemexpress.commedchemexpress.com These reactions are highly specific and can be performed in complex biological mixtures, making them ideal for live-cell labeling and substrate discovery experiments.

Probe Design StrategyApplication in E3 Ligase Research
Broad-spectrum "warhead" conjugation Identification of novel CRBN neosubstrates.
Systematic linker variation Characterization of structural requirements for substrate recognition. sigmaaldrich.com
Bio-orthogonal ligation Live-cell labeling and in-situ substrate discovery. medchemexpress.commedchemexpress.com

Methodologies for Assessing Target Protein "PROTACability"

A critical question in the development of PROTACs is whether a given target protein is "PROTACable," meaning it can be effectively degraded by a PROTAC. This compound serves as a key reagent in methodologies designed to assess this very property. The process of determining PROTACability involves synthesizing a small library of PROTACs targeting the protein of interest and then evaluating their ability to induce its degradation in a cellular context.

The ease of conjugation afforded by the azide group of this compound is central to this approach. Researchers can take a known ligand for their target protein, modify it with an alkyne handle, and then rapidly generate a set of PROTACs with varying linker lengths and compositions by coupling them to a panel of azide-functionalized E3 ligase ligands, including this compound. nih.govsigmaaldrich.com This parallel synthesis approach allows for the efficient exploration of the chemical space required to identify a productive degrader. sigmaaldrich.com

Once the PROTAC library is synthesized, it is screened in cell-based assays to measure the degradation of the target protein. This is typically done using techniques such as Western blotting or mass spectrometry-based proteomics. The results of these screens provide a clear indication of whether the target protein is amenable to PROTAC-mediated degradation and can reveal important structure-activity relationships (SAR) that guide the optimization of the degrader. For instance, the data may show that a specific linker length or composition is required for efficient degradation, providing valuable insights into the geometry of the ternary complex.

The use of this compound in these initial screening assays is a cost-effective and time-saving strategy for de-risking a PROTAC project. By quickly determining if a target is PROTACable, researchers can focus their efforts on the most promising candidates and avoid investing significant resources in targets that are unlikely to be successfully degraded.

Integration with Phenotypic Screening for Novel Biological Insights

The combination of this compound-based PROTAC synthesis with phenotypic screening represents a powerful approach for discovering novel biological insights and identifying new therapeutic opportunities. Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular phenotype, without prior knowledge of the molecular target.

By creating a library of PROTACs using this compound and a diverse set of target-binding ligands, researchers can screen for compounds that induce a specific phenotype of interest, such as cell death in cancer cells or the suppression of an inflammatory response. Once a "hit" PROTAC is identified, its molecular target can be elucidated by determining which protein is being degraded. This "target deconvolution" process can be achieved through various proteomic techniques.

This "phenotype-first" approach, enabled by the modularity and ease of synthesis offered by reagents like this compound, has the potential to uncover previously unknown connections between protein function and cellular phenotype. For example, a phenotypic screen might reveal that the degradation of a particular protein, which was not previously known to be involved in a specific disease, leads to a therapeutic effect. This would not only identify a new drug target but also provide fundamental insights into the underlying biology of the disease.

Furthermore, the ability of pomalidomide itself to degrade neosubstrates like zinc-finger (ZF) proteins can be leveraged in these screens. nih.gov A PROTAC built on the pomalidomide scaffold may have dual activity, degrading both the intended target and a set of neosubstrates. By carefully analyzing the phenotypic consequences of this dual degradation, researchers can gain a deeper understanding of the complex signaling networks that are regulated by these proteins.

Emerging Methodological Innovations and Future Research Directions in Protac Chemical Biology

Expanding the Repertoire of Recruitable E3 Ubiquitin Ligases

While over 600 E3 ubiquitin ligases are encoded in the human genome, the vast majority of PROTACs developed to date rely on just a few, primarily CRBN and VHL. The recruitment of CRBN is the intrinsic function of the pomalidomide (B1683931) moiety within Pomalidomide-5'-PEG3-C2-azide. nih.gov The development of PROTACs that can hijack a wider range of E3 ligases is a key area of research, as it could enable tissue-specific protein degradation and overcome resistance mechanisms that arise from mutations in the recruited E3 ligase. nih.gov

Although this compound is designed to recruit CRBN, the principles of its design can be applied to create similar building blocks for other E3 ligases. The azide (B81097) linker technology allows for the modular exchange of the E3 ligase ligand. By replacing pomalidomide with ligands for other E3 ligases, such as MDM2 or cIAP1, researchers can systematically explore the degradation potential of different E3s.

Development of Photoactivatable and Chemically Inducible Degraders

A significant advancement in PROTAC technology is the development of conditional degraders, which can be activated by external stimuli like light or specific chemical inducers. This provides spatiotemporal control over protein degradation, minimizing off-target effects. While this compound itself is not photoactivatable, its terminal azide group is an ideal anchor for the attachment of photo-caging groups.

Researchers can synthesize a POI ligand that is modified with a photo-labile protecting group and an alkyne handle. This can then be "clicked" onto this compound. In its caged form, the resulting PROTAC would be inactive. Upon irradiation with a specific wavelength of light, the protecting group would be cleaved, activating the PROTAC and initiating the degradation of the target protein. This strategy allows for precise control over where and when protein degradation occurs.

Strategies for Lysosome-Mediated Degradation Modalities

The ubiquitin-proteasome system, the pathway hijacked by conventional PROTACs, is primarily responsible for the degradation of soluble intracellular proteins. However, it is not suitable for degrading protein aggregates, organelles, or extracellular proteins. To address this, new technologies are emerging that direct targets to the lysosome for degradation. These include Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs).

While this compound is designed for the proteasomal pathway via CRBN recruitment, the modular nature of its synthesis could be adapted for lysosomal degradation strategies. For instance, the pomalidomide component could be replaced with a ligand that binds to a lysosomal shuttling receptor. The azide linker would then allow for the attachment of a POI ligand, redirecting the target protein to the lysosome.

Advanced Techniques for In Cellulo PROTAC Characterization

The characterization of PROTACs within a cellular context is crucial for understanding their mechanism of action and optimizing their activity. A variety of advanced techniques are employed to study the key steps of PROTAC-induced degradation, including target engagement, ternary complex formation, ubiquitination, and protein degradation.

The azide group of this compound can be utilized to attach probes for these characterization assays. For example, a fluorescent dye or a biotin (B1667282) tag could be "clicked" onto the molecule. This would enable researchers to perform a range of experiments, including:

Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR): To quantify the binding affinity of the PROTAC to the POI and the E3 ligase.

Co-immunoprecipitation (Co-IP) and Western Blotting: To confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) and to monitor the ubiquitination and degradation of the target protein.

Cellular Thermal Shift Assay (CETSA): To verify target engagement in intact cells.

Fluorescence Microscopy: To visualize the cellular localization of the PROTAC and its effect on the target protein.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.